3H-1,4-Benzodiazepin-2(1H)-one, 8-chloro-5-ethoxy-1-methyl-
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Overview
Description
3H-1,4-Benzodiazepin-2(1H)-one, 8-chloro-5-ethoxy-1-methyl- is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This specific compound is characterized by the presence of a chlorine atom at the 8th position, an ethoxy group at the 5th position, and a methyl group at the 1st position of the benzodiazepine core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,4-Benzodiazepin-2(1H)-one, 8-chloro-5-ethoxy-1-methyl- typically involves the following steps:
Formation of the Benzodiazepine Core: The initial step involves the cyclization of an appropriate ortho-diamino benzene derivative with a suitable carboxylic acid derivative to form the benzodiazepine core.
Ethoxylation: The ethoxy group at the 5th position can be introduced via an etherification reaction using ethyl alcohol and an acid catalyst.
Methylation: The methyl group at the 1st position can be introduced through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of 3H-1,4-Benzodiazepin-2(1H)-one, 8-chloro-5-ethoxy-1-methyl- involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: These are used for small to medium-scale production, where the reactants are mixed and allowed to react over a specified period.
Continuous Flow Reactors: These are used for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions
3H-1,4-Benzodiazepin-2(1H)-one, 8-chloro-5-ethoxy-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzodiazepines with different functional groups.
Scientific Research Applications
3H-1,4-Benzodiazepin-2(1H)-one, 8-chloro-5-ethoxy-1-methyl- has various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.
Industry: Used in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 3H-1,4-Benzodiazepin-2(1H)-one, 8-chloro-5-ethoxy-1-methyl- involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This action is responsible for its anxiolytic, sedative, and muscle relaxant properties.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its strong anxiolytic effects and shorter half-life.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
3H-1,4-Benzodiazepin-2(1H)-one, 8-chloro-5-ethoxy-1-methyl- is unique due to its specific substitution pattern, which may result in distinct pharmacological properties compared to other benzodiazepines. The presence of the chlorine atom, ethoxy group, and methyl group can influence its binding affinity to GABA receptors and its overall pharmacokinetic profile.
Properties
CAS No. |
62903-63-3 |
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Molecular Formula |
C12H13ClN2O2 |
Molecular Weight |
252.69 g/mol |
IUPAC Name |
8-chloro-5-ethoxy-1-methyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C12H13ClN2O2/c1-3-17-12-9-5-4-8(13)6-10(9)15(2)11(16)7-14-12/h4-6H,3,7H2,1-2H3 |
InChI Key |
IWIXUGIGEIUOCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NCC(=O)N(C2=C1C=CC(=C2)Cl)C |
Origin of Product |
United States |
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